Welcome to the BenchChem Online Store!
molecular formula C8H10BrNO3 B8494214 Methyl 2-bromo-2-(2-methyl-1,3-oxazol-4-yl)propanoate

Methyl 2-bromo-2-(2-methyl-1,3-oxazol-4-yl)propanoate

Cat. No. B8494214
M. Wt: 248.07 g/mol
InChI Key: NLDQRZLPNJPSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09365574B2

Procedure details

A mixture of the intermediate from Step B (2.336 g, 13.81 mmol), NBS (2.458 g, 13.81 mmol), and AIBN (0.113 g, 0.690 mmol) in 50 mL of CCl4 was refluxed for 1 hour. The mixture was cooled to room temperature, filtered, and concentrated. The residue was purified by silica gel chromatography using a hexanes/EtOAc gradient to give the indicated compound (yellow oil). 1H NMR (CDCl3, 500 MHz) δ 7.72 (1H, s), 3.89 (3H, s), 2.50 (3H, s), 2.29 (3H, s).
Quantity
2.336 g
Type
reactant
Reaction Step One
Name
Quantity
2.458 g
Type
reactant
Reaction Step One
Name
Quantity
0.113 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][CH:4]=[C:5]([CH:7]([CH3:12])[C:8]([O:10][CH3:11])=[O:9])[N:6]=1.C1C(=O)N([Br:20])C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)(Cl)(Cl)Cl>[Br:20][C:7]([C:5]1[N:6]=[C:2]([CH3:1])[O:3][CH:4]=1)([CH3:12])[C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
2.336 g
Type
reactant
Smiles
CC=1OC=C(N1)C(C(=O)OC)C
Name
Quantity
2.458 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0.113 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
to give the indicated compound (yellow oil)

Outcomes

Product
Name
Type
Smiles
BrC(C(=O)OC)(C)C=1N=C(OC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.